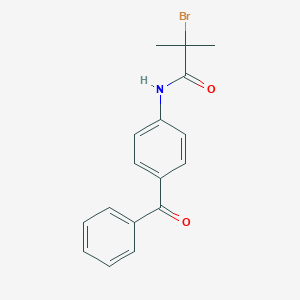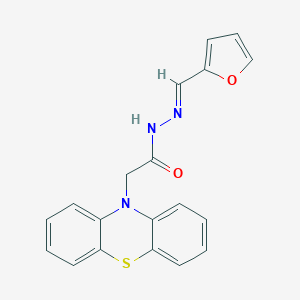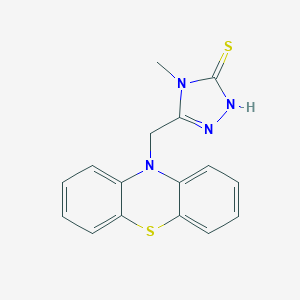
N-(4-benzoylphenyl)-2-bromo-2-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-benzoylphenyl)-2-bromo-2-methylpropanamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is commonly referred to as 'BMPA' and is a member of the amide class of organic compounds. BMPA has a molecular formula of C16H15BrNO2 and a molecular weight of 341.2 g/mol.
作用机制
BMPA is a potent inhibitor of the enzyme histone deacetylase (HDAC). HDACs are important regulators of gene expression, and their inhibition has been linked to various biological processes, including cell differentiation, apoptosis, and cell cycle arrest. BMPA binds to the active site of HDAC and prevents the deacetylation of histones, leading to changes in gene expression.
Biochemical and Physiological Effects:
BMPA has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and suppress angiogenesis. BMPA has also been shown to have anti-inflammatory properties and to reduce oxidative stress.
实验室实验的优点和局限性
BMPA has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, its limited solubility in water can make it challenging to work with in certain experiments.
未来方向
There are several future directions for research involving BMPA. One potential area of research is the development of BMPA analogs with improved solubility and potency. Additionally, BMPA could be used in combination with other compounds to enhance its therapeutic effects. Finally, further research is needed to fully understand the mechanism of action of BMPA and its potential applications in various disease states.
合成方法
The synthesis of BMPA involves the reaction between 4-bromobenzoyl chloride and 2-amino-2-methylpropanoic acid. The reaction takes place in the presence of a base, typically triethylamine, and a solvent such as dichloromethane. The resulting product is then purified through recrystallization to obtain pure BMPA.
科学研究应用
BMPA has been used in various scientific research applications due to its unique properties. It has been used as a reagent in the synthesis of various organic compounds, including amides, esters, and imines. BMPA has also been used in the preparation of chiral building blocks and as a catalyst in organic reactions.
属性
分子式 |
C17H16BrNO2 |
|---|---|
分子量 |
346.2 g/mol |
IUPAC 名称 |
N-(4-benzoylphenyl)-2-bromo-2-methylpropanamide |
InChI |
InChI=1S/C17H16BrNO2/c1-17(2,18)16(21)19-14-10-8-13(9-11-14)15(20)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,19,21) |
InChI 键 |
MKYMZDFSXVOOIO-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)NC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)Br |
规范 SMILES |
CC(C)(C(=O)NC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-Chlorophenyl)-N'-cyclopentyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine](/img/structure/B293161.png)
![N-Phenyl-N'-cyclopentyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine](/img/structure/B293162.png)

![1-{[5-(10H-phenothiazin-10-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetone](/img/structure/B293168.png)
![2-{[4-methyl-5-(10H-phenothiazin-10-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B293171.png)


![3,4-diphenyl-7-[(3-pyridinylmethylene)amino]pyrimido[4',5':4,5]thieno[2,3-c]pyridazin-8(7H)-one](/img/structure/B293177.png)
![3,4-diphenyl-7-[3-(trifluoromethyl)phenyl]pyrimido[4',5':4,5]thieno[2,3-c]pyridazine-6,8(5H,7H)-dione](/img/structure/B293178.png)
![2-[(5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]-1-phenylethanone](/img/structure/B293180.png)
![2-{[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-[(4-fluorobenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B293181.png)
![5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B293182.png)
![2-[(4-benzyl-5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethanone](/img/structure/B293183.png)
![5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B293185.png)